6,8-Dibromo-2-phenylquinoline

Medicinal Chemistry Physicochemical Profiling Drug Discovery

This 6,8-dibromo-2-phenylquinoline is a strategic building block for medicinal chemistry. Its C6 and C8 bromines enable programmable, sequential cross-coupling for generating diverse 6,8-disubstituted libraries, maximizing synthetic utility per gram. Crucial for exploring SAR in MELK inhibition and antibacterial development where mono-bromo analogs are insufficient.

Molecular Formula C15H9Br2N
Molecular Weight 363.052
CAS No. 860789-75-9
Cat. No. B2909619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,8-Dibromo-2-phenylquinoline
CAS860789-75-9
Molecular FormulaC15H9Br2N
Molecular Weight363.052
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3C=C2)Br)Br
InChIInChI=1S/C15H9Br2N/c16-12-8-11-6-7-14(10-4-2-1-3-5-10)18-15(11)13(17)9-12/h1-9H
InChIKeyMJDIYURSUWSIGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6,8-Dibromo-2-phenylquinoline (CAS 860789-75-9) Procurement Guide: Physicochemical and Synthetic Profile


6,8-Dibromo-2-phenylquinoline (CAS 860789-75-9) is a di-brominated 2-phenylquinoline derivative with molecular formula C15H9Br2N and molecular weight 363.05 g/mol [1]. This heteroaromatic compound features two bromine substituents at the 6- and 8-positions of the quinoline scaffold with a phenyl ring at the 2-position, yielding a calculated LogP of approximately 5.02 and a predicted boiling point of 455.0±40.0 °C at 760 mmHg [1]. The compound is commercially available at purities typically ranging from 95% to 98% and is supplied for research and further manufacturing use only .

Why Generic Substitution Fails for 6,8-Dibromo-2-phenylquinoline: Physicochemical and Reactivity Barriers


Generic substitution of 6,8-dibromo-2-phenylquinoline with other brominated 2-phenylquinoline analogs is not scientifically valid due to quantifiable differences in physicochemical properties that directly impact both synthetic utility and downstream application outcomes. The target compound's dual bromination at C6 and C8 confers a calculated LogP of approximately 5.02 and a predicted boiling point of 455.0±40.0 °C, whereas the mono-brominated analog 8-bromo-2-phenylquinoline exhibits a significantly lower LogP of 4.32 and a boiling point of 412.4±30.0 °C [1][2]. Furthermore, the presence of two bromine atoms enables dual functionalization via cross-coupling chemistry that is impossible with mono-bromo analogs, and the C6-bromine has been demonstrated to exhibit superior reactivity in Suzuki-Miyaura coupling compared to the C8-position in related systems [3]. These divergent physicochemical and reactivity profiles preclude interchangeable use in synthetic sequences and biological assays.

Quantitative Differentiation Evidence for 6,8-Dibromo-2-phenylquinoline Relative to Analogs


6,8-Dibromo-2-phenylquinoline vs. 8-Bromo-2-phenylquinoline: Physicochemical Property Head-to-Head Comparison

6,8-Dibromo-2-phenylquinoline demonstrates quantifiably distinct physicochemical properties compared to the closely related mono-brominated analog 8-bromo-2-phenylquinoline. The additional bromine atom at the C6 position increases calculated LogP by approximately 0.70 units (from 4.32 to 5.02) and elevates the predicted boiling point by approximately 42.6 °C (from 412.4±30.0 °C to 455.0±40.0 °C) [1][2]. The increased hydrophobicity and thermal stability have direct implications for chromatographic behavior, membrane permeability predictions, and formulation considerations.

Medicinal Chemistry Physicochemical Profiling Drug Discovery

6,8-Dibromo-2-phenylquinoline as a Dual-Functionalization Scaffold vs. Mono-Bromo Analogs

The presence of two bromine atoms at C6 and C8 enables sequential or simultaneous dual functionalization via Suzuki-Miyaura, Buchwald-Hartwig, or other palladium-catalyzed cross-coupling reactions that are fundamentally inaccessible to mono-brominated analogs such as 8-bromo-2-phenylquinoline (C15H10BrN, MW 284.15) [1][2]. In structurally related 6,8-dibromoquinoline systems, the C6-bromine exhibits measurably higher reactivity than the C8-position in Suzuki coupling, enabling regioselective mono-arylation followed by a second distinct coupling step, thereby enabling programmed synthesis of asymmetric 6,8-diarylquinolines [3].

Synthetic Chemistry Cross-Coupling Scaffold Diversification

6,8-Dibromo-2-phenylquinoline as a Key Synthetic Intermediate for Bioactive Quinoline Derivatives

6,8-Dibromo-2-phenylquinoline serves as a critical precursor in the synthesis of structurally diverse 6,8-disubstituted quinolines with documented anticancer activity. In a systematic SAR study, 6,8-dibromoquinoline (structurally analogous to the target compound minus the 2-phenyl group) was converted to 6,8-dimethoxyquinoline (4), 6,8-diphenylquinoline (5), and 6,8-dicyanoquinoline (6) via nucleophilic substitution and Suzuki cross-coupling [1]. Among these derivatives, 6,8-dibromo-1,2,3,4-tetrahydroquinoline (2) demonstrated significant antiproliferative activity against HeLa, HT29, and C6 cell lines while also inducing DNA fragmentation indicative of apoptosis [2]. In a separate study, 6,8-dibromotetrahydroquinoline (3) exhibited in vitro antiproliferative activity against C6, HeLa, and HT29 cancer cell lines, with apoptotic effects confirmed via DNA laddering assays [3].

Medicinal Chemistry Synthetic Methodology Anticancer Agents

6,8-Dibromo-2-phenylquinoline vs. 2-Phenylquinoline (Unsubstituted): Synthetic Utility Comparison

Compared to the unsubstituted parent scaffold 2-phenylquinoline (CAS 612-96-4, C15H11N, MW 205.25), 6,8-dibromo-2-phenylquinoline provides two pre-installed halogen handles that eliminate the need for electrophilic aromatic bromination steps in downstream synthetic sequences [1]. This pre-functionalization reduces synthetic step count by at least one bromination reaction (which typically requires Br2 in acetic acid with associated safety and purification overhead), thereby offering quantifiable operational efficiency gains for library synthesis and scale-up operations .

Organic Synthesis Building Block Cross-Coupling

Optimal Research and Industrial Application Scenarios for 6,8-Dibromo-2-phenylquinoline Procurement


Synthesis of 6,8-Disubstituted Quinoline Libraries for Anticancer SAR Studies

This compound is optimally deployed as a central scaffold for generating structurally diverse 6,8-disubstituted quinoline libraries via sequential or simultaneous Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. The dual-bromination pattern at C6 and C8 enables exploration of the 6,8-disubstituted chemical space that has yielded derivatives with validated anticancer activity against HeLa, HT29, and C6 cell lines [1][2]. The regioselective reactivity differential between C6 and C8 bromines in related systems further permits programmed asymmetric disubstitution, maximizing library diversity per gram of starting material [3].

Preparation of 2-Phenylquinoline-Based MELK Inhibitor Intermediates

Quinoline derivatives containing the 2-phenyl substitution pattern have been disclosed as maternal embryonic leucine zipper kinase (MELK) inhibitors in patent literature [1]. The 6,8-dibromo-2-phenylquinoline scaffold provides a pre-functionalized entry point for introducing diverse substituents at the 6- and 8-positions via palladium-catalyzed cross-coupling, enabling rapid exploration of structure-activity relationships around the MELK inhibitor pharmacophore without requiring de novo scaffold construction.

Synthesis of 2-Phenylquinoline-Derived Antimicrobial Agents

2-Phenylquinoline derivatives have demonstrated antibacterial activity against both Gram-negative (Escherichia coli) and Gram-positive (Staphylococcus aureus) organisms, with minimum inhibitory concentration (MIC) values reported for structurally characterized analogs [1]. 6,8-Dibromo-2-phenylquinoline serves as an advanced intermediate for introducing substituents at the 6- and 8-positions to modulate antimicrobial potency, physicochemical properties, and bacterial efflux pump susceptibility without altering the core 2-phenylquinoline pharmacophore.

Synthesis of ERβ-Selective Ligand Candidates

The 2-phenylquinoline chemotype has been established as a validated scaffold in quantitative structure-activity relationship (QSAR) studies of estrogen receptor β (ERβ)-selective ligands [1][2]. 6,8-Dibromo-2-phenylquinoline enables the systematic introduction of substituents at the 6- and 8-positions to probe steric and electronic effects on ERβ binding affinity and subtype selectivity, while maintaining the core 2-phenylquinoline framework that has demonstrated ERβ binding in competitive radioligand binding assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6,8-Dibromo-2-phenylquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.